Optimized Lipophilicity (XLogP3-AA) Versus Des-methyl Analog for CNS Drug-Likeness
The target compound exhibits an XLogP3-AA of -0.2, which falls within the CNS multiparameter optimization (MPO) desirable range (2–5); in contrast, the des-methyl analog 6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one (CAS not publicly assigned; molecular formula C13H12N4O3, MW 272.26 g/mol) has a computed XLogP3-AA of approximately -0.9 [1]. This 0.7 log unit difference can translate into a measurable impact on passive membrane permeability and blood–brain barrier (BBB) penetration potential [2].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | -0.2 (PubChem computed) |
| Comparator Or Baseline | Des-methyl analog (6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one): approximately -0.9 (computed) |
| Quantified Difference | ΔXLogP = +0.7 log units |
| Conditions | Computed values using XLogP3 3.0; in silico prediction |
Why This Matters
A lipophilicity increase of 0.7 log units, while remaining within the CNS MPO sweet spot, suggests improved passive BBB permeability without incurring the heightened off-target promiscuity associated with highly lipophilic compounds, making the target compound a more favorable starting point for CNS programs.
- [1] PubChem. (2025). 2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/HBPCLJCDMIKIIY-UHFFFAOYSA-N View Source
- [2] Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. View Source
